4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine
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Overview
Description
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine is a chemical compound with the molecular formula C10H11BrFNO2S2 and a molecular weight of 340.23 . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonyl group attached to a thiomorpholine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzenesulfonyl chloride and thiomorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxide or sulfide derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine involves its interaction with molecular targets through various pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-fluorophenylsulfonyl)thiomorpholine
- 4-(4-Bromo-2-chlorophenylsulfonyl)thiomorpholine
- 4-(4-Bromo-2-methylphenylsulfonyl)thiomorpholine
Uniqueness
4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine is unique due to the specific combination of bromine and fluorine atoms attached to the phenylsulfonyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFQEAQMJLVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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